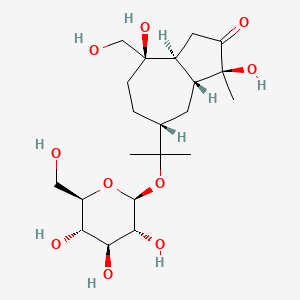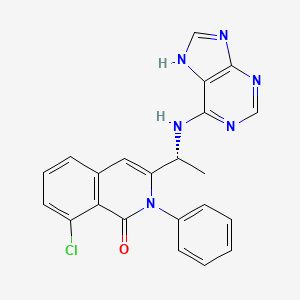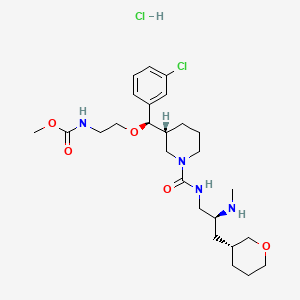
γ-分泌酶调节剂 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-Secretase modulator 3 is a modulator of gamma-secretase, an intramembrane aspartyl protease that plays a critical role in the generation of Amyloid-beta (Aβ) peptides . The accumulation of these peptides is believed to trigger a cascade of pathological events leading to neurodegeneration and ultimately Alzheimer’s disease (AD) . Gamma-Secretase modulators have shifted the approach to targeting gamma-secretase due to its complex structure and function .
Synthesis Analysis
The synthesis of gamma-Secretase modulator 3 involves the functionalization of derivatives of the gamma-secretase modulator BMS-932481 . The synthesis process also involves the identification of its major metabolite .Molecular Structure Analysis
The molecular structure of gamma-Secretase modulator 3 is complex. It includes all helix side chains, loops, the maturation cleavage into N- and C-terminal fragments required for activity, a membrane, and other features missing in the cryo-electron microscopy structures . The structure can be described by only four descriptors, providing a simple molecular recipe for developing new modulators for the potential treatment of AD .Chemical Reactions Analysis
Gamma-Secretase modulator 3 is involved in modulating the gamma-secretase cleavage activity towards the production of toxic Aβ42 peptides . This modulation reduces the production of Aβ .Physical And Chemical Properties Analysis
The physical and chemical properties of gamma-Secretase modulator 3 are complex due to its structure and function . It includes all helix side chains, loops, the maturation cleavage into N- and C-terminal fragments required for activity, a membrane, and other features missing in the cryo-electron microscopy structures .科学研究应用
阿尔茨海默病研究
γ-分泌酶调节剂 3 (GSM-3) 已在阿尔茨海默病 (AD) 的背景下得到广泛研究。研究表明,包括 GSM-3 在内的 GSM 可以将淀粉样蛋白-β (Aβ) 肽的产生转移到较短、毒性较小的片段。这种转移对于 AD 研究至关重要,因为人们认为 Aβ42 肽在该疾病的进展中起着重要作用。例如,GSM 已证明具有降低淀粉样蛋白-β(1-42) 肽稳态水平的能力,淀粉样蛋白-β(1-42) 肽是 AD 中一种可能致病的因子,而没有与完全抑制 γ-分泌酶(一种参与 Aβ 肽生物合成的天冬氨酸蛋白酶)相关的副作用 (Peretto 和 La Porta,2008)。此外,γ-分泌酶调节剂正在被探索其从较长的淀粉样蛋白-β 肽异构体诱导产品转移到较短异构体的潜力,这提供了一种可能的疾病缓解抗阿尔茨海默氏症方法 (Gijsen 和 Mercken,2012)。
神经退行性变和治疗开发
GSM-3 靶向的 γ-分泌酶是神经退行性变中的关键酶。它参与淀粉样蛋白前体蛋白 (APP) 的切割以形成 Aβ 肽,异常切割会导致阿尔茨海默病。研究集中在开发调节剂,这些调节剂可以减少 Aβ 的致病形式,同时保持 Notch 和其他 γ-分泌酶底物完整,为 AD 的治疗开发提供了多种途径 (Carroll 和 Li,2016)。
药理特性和作用机制
GSM(包括 GSM-3)的化学空间和药理特性的探索一直是当前研究的一个关键方面。研究集中在了解 GSM 的共同结构特征及其作用机制。药效团特征的计算分析可以帮助揭示 GSM-3 和相关化合物的药理特性 (Zettl、Weggen、Schneider 和 Schneider,2010)。
作用机制
The mechanism of action of gamma-Secretase modulator 3 involves the modulation of gamma-secretase, an intramembrane aspartyl protease that is critical for the generation of Aβ peptides . The activity and specificity of gamma-secretase are regulated by both obligatory subunits and modulatory proteins . By modulating gamma-secretase, the approach to targeting gamma-secretase has been dramatically shifted .
未来方向
The future directions of gamma-Secretase modulator 3 involve further clinical evaluation. One of the compounds presented, compound 2, showed promise for further clinical evaluation, but compound 3 may also be a viable option to pursue in the future . Roche plans to start a Phase 2 trial next year, selecting doses based on the pharmacokinetics of the Phase 1 trial .
属性
IUPAC Name |
4-(4-fluorophenyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4OS/c1-15-13-29(14-26-15)20-11-10-18(12-21(20)30-2)27-24-28-23-19(4-3-5-22(23)31-24)16-6-8-17(25)9-7-16/h6-14,19H,3-5H2,1-2H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGDOBMXNQTSSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=C(C=C5)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Secretase modulator 3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)


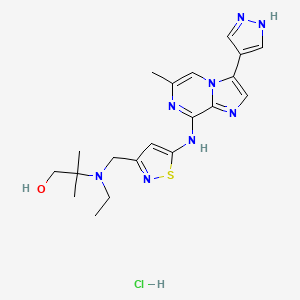
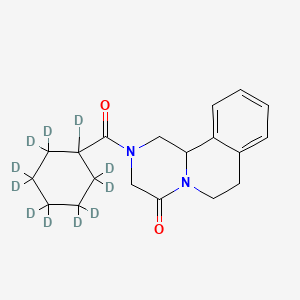
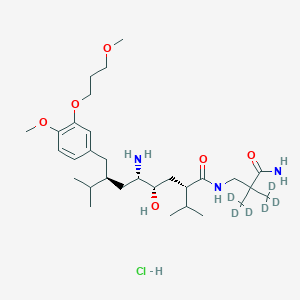

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/no-structure.png)
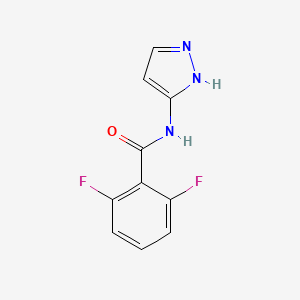
![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)
